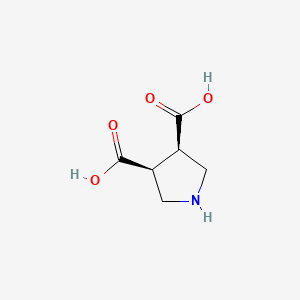

cis-3,4-Pyrrolidinedicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3,4-Pyrrolidinedicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 . It has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da .

Synthesis Analysis

The synthesis of cis-3,4-Pyrrolidinedicarboxylic acid involves the stereospecific conversion of lactams derived from hetero Diels-Alder adducts by ruthenium tetroxide oxidation . Optically active (2S, 4S)- (-)-2, 4-pyrrolidinedicarboxylic acid and (2R, 4R)- (+)-2, 4-pyrrolidinedicarboxylic acid were synthesized from (1S, 4R)- (+)-2-azabicyclo [2.2.1]hept-5-en-3-one and (1R, 4S)- (-)-2-azabicyclo [2.2.1]hept-5-en-3-one, respectively .Molecular Structure Analysis

The molecular structure of cis-3,4-Pyrrolidinedicarboxylic acid is characterized by 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis

Cis-3,4-Pyrrolidinedicarboxylic acid has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da . Other physical and chemical properties such as melting point, boiling point, and density were not explicitly mentioned in the search results.Scientific Research Applications

Drug Discovery and Development

cis-3,4-Pyrrolidinedicarboxylic acid: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This saturated five-membered ring is widely used by medicinal chemists to create compounds for treating human diseases. The ring’s non-planarity, known as “pseudorotation,” and its ability to efficiently explore pharmacophore space due to sp3-hybridization, make it particularly valuable .

Asymmetric Synthesis of Organocatalysts

In asymmetric organocatalysis, cis-3,4-Pyrrolidinedicarboxylic acid derivatives are crucial for constructing complex molecular architectures. They play a significant role as building blocks in organic synthesis and characterize many ligands’ structures. The cis configuration of the pyrrolidine ring is particularly important for achieving desired enantioselectivities in reactions .

Biological Activity and Selectivity

The cis-3,4-diphenylpyrrolidine scaffold can impart a “U-shape” conformation to molecules, which is beneficial for inverse agonistic activity on specific receptors like RORγt. This highlights the importance of the pyrrolidine ring’s stereochemistry and its influence on the biological profile of drug candidates .

Stereospecific Synthesis

cis-3,4-Pyrrolidinedicarboxylic acid: is also used in the stereospecific synthesis of other compounds. For example, lactams derived from hetero Diels-Alder adducts can be converted into various pyrrolidinedicarboxylic acids through specific oxidation processes, showcasing the compound’s versatility in synthetic chemistry .

Modifying Physicochemical Parameters

The introduction of cis-3,4-Pyrrolidinedicarboxylic acid into molecules is a strategic choice for modifying physicochemical parameters. This modification is crucial for obtaining optimal ADME/Tox results for drug candidates, as it can significantly alter a compound’s solubility, stability, and bioavailability .

Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring of cis-3,4-Pyrrolidinedicarboxylic acid means that different stereoisomers can lead to varied biological profiles. This is due to the different binding modes to enantioselective proteins, which is a critical factor in the design of new drug candidates with specific biological activities .

properties

IUPAC Name |

(3S,4R)-pyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHDKGFRYVKQNW-ZXZARUISSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3,4-Pyrrolidinedicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)